1-Boc-3-cyano-3-fluoropyrrolidine
Overview
Description
1-Boc-3-cyano-3-fluoropyrrolidine, also known as tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C10H15FN2O2 . It has a molecular weight of 214.24 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 1-Boc-3-cyano-3-fluoropyrrolidine is1S/C10H15FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-5,7H2,1-3H3
. This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Boc-3-cyano-3-fluoropyrrolidine is a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Field: Organic Chemistry
- Application : Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines .
- Method : The key steps include a bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization, yielding the 3-fluorinated azaheterocycles .
- Results : This method was used to synthesize 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, which are interesting building blocks for pharmaceutical compounds .
Field: Drug Discovery
- Application : Pyrrolidine derivatives in drug discovery .
- Method : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results : This method has been used to generate a variety of bioactive compounds with different biological profiles .
Field: Synthetic Chemistry
- Application : C–CN bond formation .
- Method : Cyano compounds are an important part of structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials . They are used in various transformations such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions .
- Results : These methods are beneficial for introducing sensitive functional groups in various positions in the multi-step synthesis of natural products and medicinal compounds .
Field: Drug Discovery
- Application : Pyrrolidine derivatives in drug discovery .
- Method : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results : This method has been used to generate a variety of bioactive compounds with different biological profiles .
Safety And Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when handling the compound . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSZDQPVZFNVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-cyano-3-fluoropyrrolidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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